molecular formula C8H4ClF3O2 B11817636 2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid

2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid

Cat. No.: B11817636
M. Wt: 224.56 g/mol
InChI Key: KZSYIZAWJUNBHG-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid is a fluorinated organic compound with significant interest in various scientific fields. Its unique structure, featuring both chlorine and fluorine atoms, makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-chloro-4-fluorophenylboronic acid with difluoroacetic acid under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures the efficient production of 2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated or chlorinated derivatives .

Scientific Research Applications

2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorophenylboronic acid
  • 2-Chloro-4-fluorophenylacetic acid

Uniqueness

2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid stands out due to its unique combination of chlorine and multiple fluorine atoms, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring high stability and specific reactivity .

Properties

Molecular Formula

C8H4ClF3O2

Molecular Weight

224.56 g/mol

IUPAC Name

2-(2-chloro-4-fluorophenyl)-2,2-difluoroacetic acid

InChI

InChI=1S/C8H4ClF3O2/c9-6-3-4(10)1-2-5(6)8(11,12)7(13)14/h1-3H,(H,13,14)

InChI Key

KZSYIZAWJUNBHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(C(=O)O)(F)F

Origin of Product

United States

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